Rehmannioside A
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Overview
Description
Rehmannioside A is a natural compound isolated from the traditional Chinese herb Rehmanniae radix. It is known for its various pharmacological properties, including anti-inflammatory, neuroprotective, and anti-oxidative effects . The molecular formula of this compound is C21H32O15 .
Scientific Research Applications
Rehmannioside A has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of psoriasis by inhibiting the TRAF6/MAPK signaling pathway and reducing inflammation . Additionally, this compound has neuroprotective effects and has been investigated for its potential in treating spinal cord injury, acute cerebral infarction, and cognitive impairment after cerebral ischemia . It also exhibits anti-inflammatory properties and has been studied for its effects on systemic lupus erythematosus .
Safety and Hazards
Preparation Methods
Rehmannioside A is typically extracted from Rehmanniae radix using traditional Chinese medicine processing methods. The extraction process involves drying and processing the roots of Rehmannia glutinosa, followed by solvent extraction to isolate the active compounds . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in sufficient quantities for research and therapeutic use .
Chemical Reactions Analysis
Rehmannioside A undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit the activity of cytochrome P450 enzymes such as CYP3A4, CYP2C9, and CYP2D6 in vitro . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of Rehmannioside A involves multiple molecular targets and pathways. It inhibits the TRAF6/MAPK signaling pathway, which is involved in inflammatory responses . This compound also activates the PI3K/Akt/Nrf2 and SLC7A11/GPX4 signaling pathways, which are associated with neuroprotection and the inhibition of ferroptosis . These pathways contribute to its anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Rehmannioside A is an iridoid glycoside, similar to other compounds such as catalpol and leonuride . this compound is unique in its specific molecular structure and its ability to inhibit multiple cytochrome P450 enzymes . This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O15/c22-3-7-11(25)13(27)15(29)19(33-7)32-4-8-12(26)14(28)16(30)20(34-8)35-18-9-6(1-2-31-18)10(24)17-21(9,5-23)36-17/h1-2,6-20,22-30H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNSOISBYQKHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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